4-(4-Bromo-2-methylphenyl)thian-4-ol
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Overview
Description
4-(4-Bromo-2-methylphenyl)thian-4-ol is a chemical compound with the molecular formula C₁₂H₁₅BrOS and a molecular weight of 287.22 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group, and a thian-4-ol moiety, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-2-methylphenyl)thian-4-ol typically involves the bromomethylation of thiols. A common method includes the use of paraformaldehyde and hydrobromic acid in acetic acid, which minimizes the generation of toxic byproducts . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromomethylation reaction but utilizes industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-2-methylphenyl)thian-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
4-(4-Bromo-2-methylphenyl)thian-4-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-2-methylphenyl)thian-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylphenol: Shares the bromine and methyl groups but lacks the thian-4-ol moiety.
4-(4-Bromophenyl)-thiazol-2-amine: Contains a bromophenyl group but differs in the thiazol-2-amine structure.
Uniqueness
4-(4-Bromo-2-methylphenyl)thian-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H15BrOS |
---|---|
Molecular Weight |
287.22 g/mol |
IUPAC Name |
4-(4-bromo-2-methylphenyl)thian-4-ol |
InChI |
InChI=1S/C12H15BrOS/c1-9-8-10(13)2-3-11(9)12(14)4-6-15-7-5-12/h2-3,8,14H,4-7H2,1H3 |
InChI Key |
MZUYGLKZTMVZPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C2(CCSCC2)O |
Origin of Product |
United States |
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